2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione
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Overview
Description
2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione is a chemical compound with the molecular formula C15H12N2O2 and a molecular weight of 252.268 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione can be represented by the SMILES notation: C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=N3 .Physical And Chemical Properties Analysis
The compound has a density of 1.314g/cm3 and a boiling point of 479.8ºC at 760 mmHg . The melting point and other physical properties were not available in the sources I found.Scientific Research Applications
Electrical Bistability and Memory Devices
A study by Ma et al. (2015) investigated a p–π conjugated small molecule closely related to 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione, named 2PyNI. This molecule was synthesized and used in memory devices, exhibiting different electrical bistability performances based on the metal electrode used. The research found that the ITO/2PyNI/Au device showed a volatile memory effect, while the ITO/2PyNI/Al device demonstrated a write-once-read-many-times (WORM) effect. This highlights the potential of such molecules in memory storage technologies (Ma et al., 2015).
Stability in Aqueous Solutions
Muszalska and Jankowska (2010) focused on the stability of a derivative from the Mannich base group, which includes compounds like 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione. The study developed a high-performance liquid chromatography (HPLC)-based method to evaluate the stability of these compounds in various pH environments, contributing to understanding their behavior in different aqueous solutions, which is vital for potential pharmaceutical applications (Muszalska & Jankowska, 2010).
Synthesis of Benzo[f]pyrido[1,2-a]indole-6,11-dione Derivatives
Liu and Sun (2012) described the copper(II)-catalyzed synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives using a process involving 1,4-naphthoquinone and pyridine (or isoquinoline). This demonstrates the potential of 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione derivatives in chemical synthesis, particularly in creating complex organic compounds (Liu & Sun, 2012).
Novel Dispiropyrrolo[2,1-a]isoquinoline Derivatives
Research by Boudriga et al. (2019) explored the creation of novel dispiropyrrolo[2,1-a]isoquinoline derivatives through a multicomponent 1,3-dipolar cycloaddition reaction. This work, involving compounds related to 2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione, provides insights into developing new heterocyclic scaffolds, which could have implications in medicinal chemistry (Boudriga et al., 2019).
Safety And Hazards
properties
IUPAC Name |
2-(pyridin-2-ylmethyl)-4H-isoquinoline-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-14-9-11-5-1-2-7-13(11)15(19)17(14)10-12-6-3-4-8-16-12/h1-8H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODLVRDDVBGXOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368403 |
Source
|
Record name | 2-[(Pyridin-2-yl)methyl]isoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-2-ylmethyl-4H-isoquinoline-1,3-dione | |
CAS RN |
67213-74-5 |
Source
|
Record name | 2-[(Pyridin-2-yl)methyl]isoquinoline-1,3(2H,4H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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